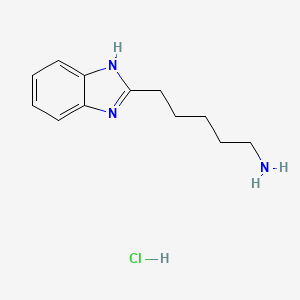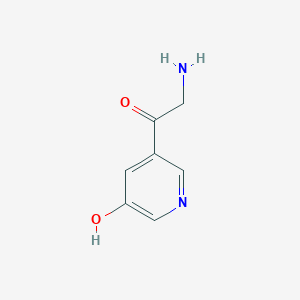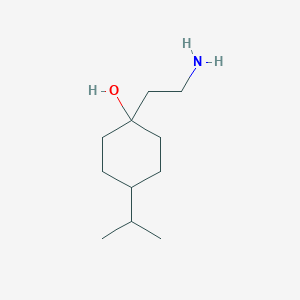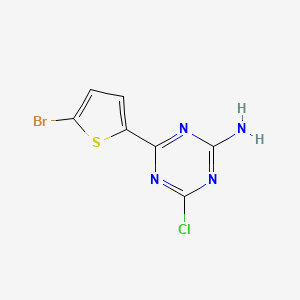![molecular formula C8H11NO2 B13185769 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,5-dioxaspiro[24]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diol or a ketone, with a nitrile-containing reagent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with molecular targets and pathways within a system. The nitrile group and spirocyclic structure may play a role in its reactivity and binding affinity to specific targets. Detailed studies are required to elucidate the exact pathways and mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[2.4]heptan-5-one: Another spirocyclic compound with a similar dioxaspiro ring system but different functional groups.
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A compound with a similar nitrile group but a different ring size and structure.
Uniqueness
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific combination of a dioxaspiro ring system and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research studies.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-7(2)8(3-4-10-7)6(5-9)11-8/h6H,3-4H2,1-2H3 |
Clé InChI |
KEJMZJVOTYCGGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCO1)C(O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)




![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)




